molecular formula C18H34O4 B234667 (Z)-7,8-dihydroxyoctadec-9-enoic acid CAS No. 143288-65-7

(Z)-7,8-dihydroxyoctadec-9-enoic acid

Cat. No.: B234667
CAS No.: 143288-65-7
M. Wt: 314.5 g/mol
InChI Key: WBZXABQRBWTVNN-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7,8-Dihydroxyoctadec-9-enoic acid is a hydroxylated fatty acid characterized by an 18-carbon chain (octadecanoic acid backbone) with two hydroxyl groups at positions 7 and 8, and a cis (Z)-configured double bond at position 9. Its molecular formula is C₁₈H₃₄O₄, and it has a monoisotopic mass of 314.25 g/mol . Structurally, it belongs to the hydroxy fatty acids subclass (FA0105 in the LMSD classification), which are bioactive lipids involved in signaling and inflammation modulation in biological systems .

Properties

CAS No.

143288-65-7

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(Z)-7,8-dihydroxyoctadec-9-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h10,13,16-17,19-20H,2-9,11-12,14-15H2,1H3,(H,21,22)/b13-10-

InChI Key

WBZXABQRBWTVNN-RAXLEYEMSA-N

SMILES

CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O

Isomeric SMILES

CCCCCCCC/C=C\C(C(CCCCCC(=O)O)O)O

Canonical SMILES

CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O

Synonyms

7,8-dihydroxylinoleic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural distinctions between (Z)-7,8-dihydroxyoctadec-9-enoic acid and related hydroxy fatty acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Hydroxyl Positions Double Bond(s) Other Functional Groups Key Features Source
This compound C₁₈H₃₄O₄ 314.25 7, 8 9 (Z) None Two vicinal hydroxyls, Z-conformation
(9E,12R)-12-Hydroxyoctadec-9-enoic Acid C₁₈H₃₄O₃ 298.46 12 9 (E) None Single hydroxyl, E-configured double bond
13(S)-Hydroxyoctadecadienoic Acid (13(S)-HODE) C₁₈H₃₂O₃ 296.45 13 9,12 (Z,Z) None Two double bonds, linoleic acid derivative
10-Hydroxy-9-ketooctadecanoic Acid C₁₈H₃₄O₄ 314.25 10 None 9-keto group Ketone substitution, saturated backbone
(9Z)-5,8,11-Trihydroxyoctadec-9-enoic Acid C₁₈H₃₄O₅ 330.46 5, 8, 11 9 (Z) None Three hydroxyls, Z-configured double bond

Detailed Analysis

Hydroxyl Group Configuration: The target compound has vicinal hydroxyls (7 and 8), which are absent in (9E,12R)-12-hydroxyoctadec-9-enoic acid (single hydroxyl at C12) and 13(S)-HODE (hydroxyl at C13). Vicinal diols are rare in fatty acids and may confer unique reactivity or binding properties .

Double Bond Geometry: The Z-configuration at C9 in the target compound contrasts with the E-configuration in (9E,12R)-12-hydroxyoctadec-9-enoic acid. This difference affects membrane fluidity and enzymatic recognition . 13(S)-HODE contains two double bonds (9Z,11E), making it a linoleic acid derivative with distinct signaling roles in inflammation .

Physicochemical Properties: While data on the target compound’s solubility or melting point are sparse, (9E,12R)-12-hydroxyoctadec-9-enoic acid is reported as a liquid with a melting point of 51–52°C and low water solubility . This suggests that hydroxyl positioning and stereochemistry critically influence physical states.

Biological Implications: 13(S)-HODE is a well-studied eicosanoid involved in oxidative stress responses, whereas the biological roles of this compound remain underexplored . The trihydroxy derivative (C18H34O5) may exhibit enhanced anti-inflammatory activity due to increased hydroxylation, a trend observed in other polyhydroxy fatty acids .

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